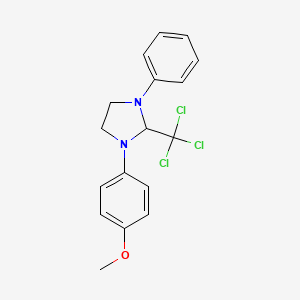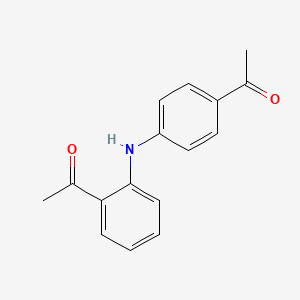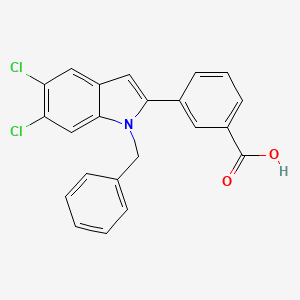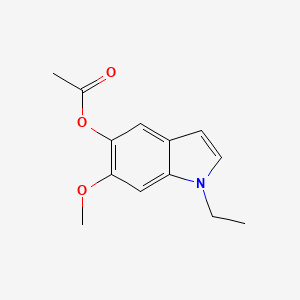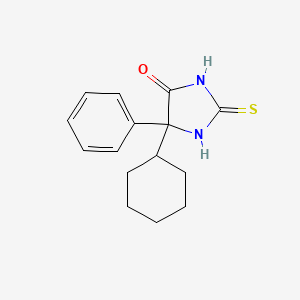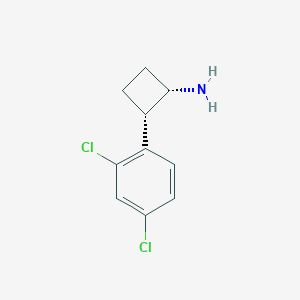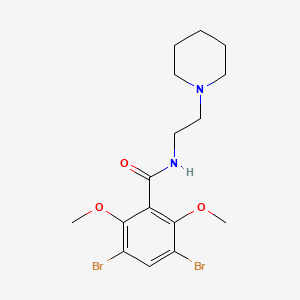![molecular formula C6H11NO B12930242 7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
7-Azabicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[221]heptan-2-ol is a bicyclic compound that features a nitrogen atom within its structureThe structure of 7-Azabicyclo[2.2.1]heptan-2-ol consists of a seven-membered ring with a nitrogen atom and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-Azabicyclo[2.2.1]heptan-2-ol involves the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. This reaction typically yields the exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in electrochemical oxidation reactions, where it acts as an organoelectrocatalyst . Additionally, it can undergo electrophilic chalcogenation reactions, such as sulfenylation and selenenylation, to form 1,2-addition products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for aminoacyloxylation reactions and various electrophilic reagents for chalcogenation reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include oxygenated 2-azabicyclo[2.2.1]heptanes and various 1,2-addition products resulting from electrophilic chalcogenation reactions .
Applications De Recherche Scientifique
7-Azabicyclo[2.2.1]heptan-2-ol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an organoelectrocatalyst for electrochemical sensors, such as glucose sensors . Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemistry.
In biology and medicine, this compound is studied for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development and other biomedical applications. Additionally, its derivatives are explored for their biological activity and potential as enzyme inhibitors .
Mécanisme D'action
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-ol involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom and hydroxyl group within the molecule allow it to act as a nucleophile or electrophile, depending on the reaction conditions. In electrochemical applications, it undergoes oxidation and comproportionation reactions, generating oxoammonium ions that facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
7-Azabicyclo[2.2.1]heptan-2-ol can be compared to other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2,7-diazabicyclo[2.2.1]heptane. While 7-oxabicyclo[2.2.1]heptane features an oxygen atom in its structure, 2,7-diazabicyclo[2.2.1]heptane contains two nitrogen atoms . The presence of different heteroatoms in these compounds results in variations in their chemical reactivity and potential applications. This compound is unique due to its specific combination of a nitrogen atom and a hydroxyl group, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
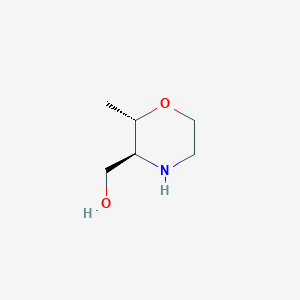
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
